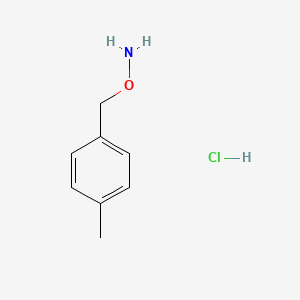

Chlorhydrate de O-(p-méthylbenzyl)hydroxylamine

Vue d'ensemble

Description

O-(p-Methylbenzyl)hydroxylamine hydrochloride is a useful research compound. Its molecular formula is C8H12ClNO and its molecular weight is 173.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality O-(p-Methylbenzyl)hydroxylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-(p-Methylbenzyl)hydroxylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Détection électroanalytique

L'hydroxylamine, un ingrédient brut principal dans la fabrication de produits pharmaceutiques, de combustibles nucléaires et de semi-conducteurs, est une substance mutagène et cancérigène . Les méthodes électrochimiques de surveillance de l'hydroxylamine sont portables, rapides, abordables, simples, sensibles et suffisamment sélectives pour maintenir des contraintes adéquates par rapport aux méthodes de quantification classiques, mais de laboratoire .

Surveillance des contaminants environnementaux

L'hydroxylamine figure en bonne place sur la liste des contaminants environnementaux . Les progrès de l'électroanalyse dirigés vers la détection de l'hydroxylamine sont importants. Ces méthodes sont utilisées dans des échantillons réels pour la détermination de l'hydroxylamine .

Fabrication pharmaceutique

L'hydroxylamine est un ingrédient brut principal utilisé dans la fabrication de produits pharmaceutiques . C'est également une impureté mutagène dans le Fébuxostat, un médicament utilisé pour le traitement de l'hyperuricémie et de la goutte .

Chromatographie liquide haute performance (HPLC)

Une procédure sensible et dérivée par la technique HPLC a été développée et validée pour la détermination de l'hydroxylamine, une impureté mutagène à faible niveau dans la substance pharmaceutique Fébuxostat, conformément aux directives de l'ICH .

Production de combustible nucléaire

L'hydroxylamine est un ingrédient clé dans la production de combustible nucléaire . Sa surveillance et son contrôle sont cruciaux pour une production sûre et efficace.

Fabrication de semi-conducteurs

Dans l'industrie des semi-conducteurs, l'hydroxylamine est utilisée en raison de ses propriétés uniques . La capacité de surveiller et de contrôler ses niveaux est vitale pour le processus de fabrication.

Mécanisme D'action

Target of Action

O-(p-Methylbenzyl)hydroxylamine hydrochloride, also known as O-(4-Methylbenzyl)hydroxylamine hydrochloride, is a compound that has been used in the synthesis of hydroxylamines and their reagents

Mode of Action

It is known to be used in the synthesis of hydroxylamines and their reagents , which suggests that it may interact with its targets to facilitate these chemical reactions.

Biochemical Pathways

Given its role in the synthesis of hydroxylamines and their reagents , it can be inferred that it may be involved in the biochemical pathways where these compounds play a role.

Result of Action

It has been noted that it can effectively treat tuberculosis and lower cholesterol levels in the blood when dissolved in bovine serum .

Action Environment

It is known to be stable in the form of a hydrochloride salt , suggesting that it may be stable under a variety of environmental conditions.

Safety and Hazards

The compound may form combustible dust concentrations in air . It may be corrosive to metals . It is toxic if swallowed and harmful in contact with skin . It causes skin irritation and serious eye irritation . It may cause an allergic skin reaction . It is suspected of causing cancer . It may cause damage to organs through prolonged or repeated exposure .

Orientations Futures

Analyse Biochimique

Biochemical Properties

O-(p-Methylbenzyl)hydroxylamine hydrochloride plays a vital role in biochemical reactions, particularly in the formation of nitrones from carbonyl compounds and their use in cycloaddition reactions . It is an effective reagent used to prepare α-hydroxybenzylamines from α-hydroxyketones . The compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of desired products. The nature of these interactions is primarily based on the compound’s ability to act as a nucleophile, reacting with electrophilic centers in the target molecules.

Cellular Effects

O-(p-Methylbenzyl)hydroxylamine hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the formation of oximes and hydrazones, which are crucial intermediates in many biochemical pathways . The compound’s impact on cell function is mediated through its interactions with specific enzymes and proteins, altering their activity and leading to changes in cellular processes.

Molecular Mechanism

The molecular mechanism of O-(p-Methylbenzyl)hydroxylamine hydrochloride involves its ability to form stable intermediates with target molecules. It reacts with aldehydes and ketones to form oximes or hydrazones, which are essential for various biochemical reactions . The compound’s nucleophilic nature allows it to interact with electrophilic centers, leading to the formation of stable adducts. These interactions can result in enzyme inhibition or activation, depending on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of O-(p-Methylbenzyl)hydroxylamine hydrochloride can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular processes, highlighting the importance of monitoring its stability in experimental setups.

Dosage Effects in Animal Models

The effects of O-(p-Methylbenzyl)hydroxylamine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on biochemical pathways, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that the compound’s impact on cellular function is dose-dependent. It is crucial to determine the optimal dosage for specific applications to avoid potential toxicity.

Metabolic Pathways

O-(p-Methylbenzyl)hydroxylamine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its activity . The compound’s role in the formation of oximes and hydrazones highlights its importance in metabolic flux and metabolite levels. These interactions can influence the overall metabolic profile of cells, affecting their function and viability.

Transport and Distribution

The transport and distribution of O-(p-Methylbenzyl)hydroxylamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in different cellular compartments can influence its activity and effectiveness. Understanding these transport mechanisms is crucial for optimizing the compound’s application in biochemical research.

Subcellular Localization

O-(p-Methylbenzyl)hydroxylamine hydrochloride exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s role in cellular processes and optimizing its use in experimental studies.

Propriétés

IUPAC Name |

O-[(4-methylphenyl)methyl]hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-7-2-4-8(5-3-7)6-10-9;/h2-5H,6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWBUEQJIPSFEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192226 | |

| Record name | Hydroxylamine, O-(p-methylbenzyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38936-62-8 | |

| Record name | Hydroxylamine, O-[(4-methylphenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38936-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylamine, O-(p-methylbenzyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038936628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine, O-(p-methylbenzyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Allyloxy)phenyl]ethanone](/img/structure/B1266428.png)